![molecular formula C7H7AgO3S B096825 Silver p-toluenesulfonate CAS No. 16836-95-6](/img/structure/B96825.png)
Silver p-toluenesulfonate
Overview
Description
Silver p-toluenesulfonate, also known as Silver tosylate, is a chemical compound with the linear formula CH3C6H4SO3Ag . It is used to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates .
Chemical Reactions Analysis
Silver p-toluenesulfonate is used to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . It is also used in the promotion of the leaving ability of halogens .Physical And Chemical Properties Analysis
Silver p-toluenesulfonate is a powder . It has a molecular weight of 279.06 . The compound is light-sensitive and soluble in water . Unfortunately, other specific physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis of Thermoelectric Materials
Silver p-toluenesulfonate is utilized in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with p-toluenesulfonate (Tos) , which exhibits promising thermoelectric properties for near room temperature applications . The semi-metallic nature of optimally doped PEDOT:Tos leads to high electrical conductivity and a good Seebeck coefficient, making it a suitable material for thermoelectric devices.
Organic Synthesis
In organic chemistry, Silver p-toluenesulfonate is employed to convert alkyl halides to tosylates . This reaction is crucial for increasing the leaving ability of halogens in subsequent chemical reactions, thereby facilitating a variety of organic transformations.
Isocyanide Scavenging
The compound serves as an eco-friendly and robust scavenger for isocyanides in combinatorial chemistry applications . This is particularly useful in pharmaceutical research where isocyanides are used in the synthesis of various drug molecules.
Environmental Microbiology
Silver p-toluenesulfonate has been studied for its degradation by bacterial communities in pristine environments . Understanding the microbial degradation of such xenobiotic compounds is essential for assessing their environmental impact and for developing bioremediation strategies.
Promotion of Halogen Leaving Ability
This compound is also used to enhance the leaving ability of halogens in various chemical reactions . This application is significant in the field of synthetic chemistry where efficient substitution reactions are required.
Conversion of Alkyl Halides to Alkyl Tosylates
Silver p-toluenesulfonate is instrumental in the conversion of alkyl halides to alkyl tosylates , a key step in the preparation of more reactive intermediates for further chemical synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.
Mode of Action
The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.
Result of Action
The primary result of Silver p-Toluenesulfonate’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .
properties
IUPAC Name |
silver;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDUFOKGIZUSFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7AgO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066122 | |
Record name | Silver p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silver p-toluenesulfonate | |
CAS RN |
16836-95-6 | |
Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silver p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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